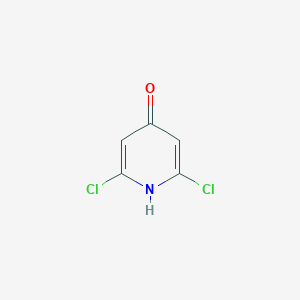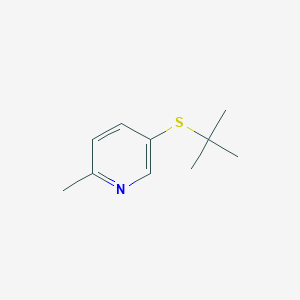
2-Picoline, 5-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of picoline, which is a heterocyclic organic compound. 2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Picoline, 5-(tert-butylthio)- is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Picoline, 5-(tert-butylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Picoline, 5-(tert-butylthio)- can reduce the severity of arthritis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-Picoline, 5-(tert-butylthio)- is its high purity and stability, which makes it an ideal compound for laboratory experiments. Additionally, this compound can be easily synthesized using a specific method, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are numerous future directions for research on 2-Picoline, 5-(tert-butylthio)-. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with specific receptors in the body. Additionally, research can be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the synthesis of new drugs. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and arthritis.
Conclusion:
In conclusion, 2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. There are numerous future directions for research on this compound, and further studies can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method. The synthesis method involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-Picoline, 5-(tert-butylthio)- has potential applications in various scientific research fields. One of the significant applications is in the field of organic chemistry, where it can be used as a building block for the synthesis of complex organic molecules. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 2-Picoline, 5-(tert-butylthio)- has potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs.
Propriétés
Numéro CAS |
18794-44-0 |
|---|---|
Nom du produit |
2-Picoline, 5-(tert-butylthio)- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
SMILES canonique |
CC1=NC=C(C=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



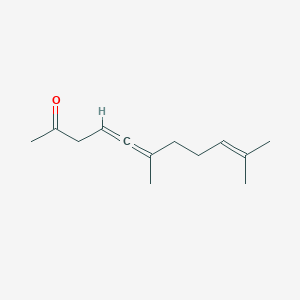
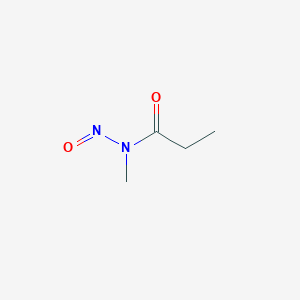
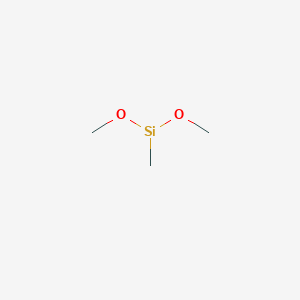
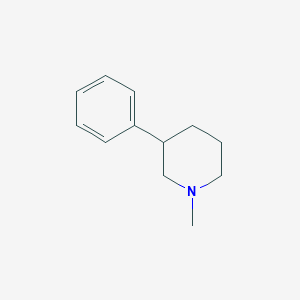
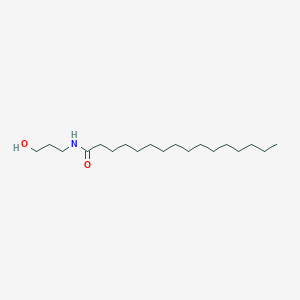
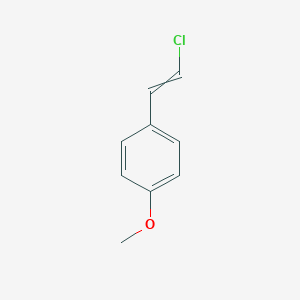
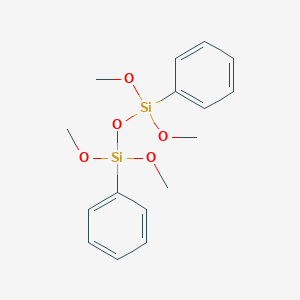
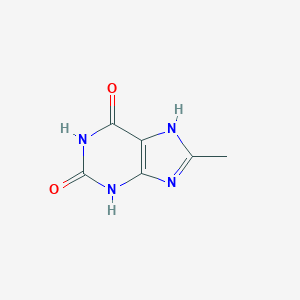
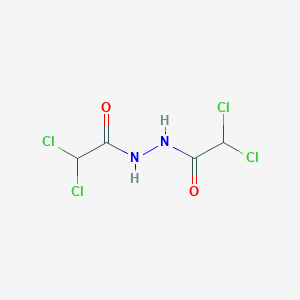
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)



